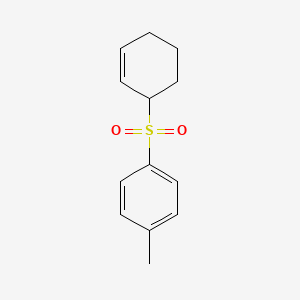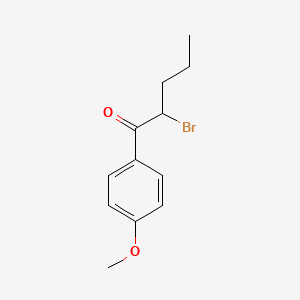
2-Bromo-3-5-dinitroacetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-5-dinitroacetophenone is an organic compound with the molecular formula C8H5BrN2O5. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and nitro groups. This compound is known for its applications in various chemical reactions and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-3-5-dinitroacetophenone can be synthesized through the bromination of 3,5-dinitroacetophenone. The reaction typically involves the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-5-dinitroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the presence of nitro groups which are already in a high oxidation state.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted acetophenones.
Reduction: Formation of 2-bromo-3,5-diaminoacetophenone.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-5-dinitroacetophenone is used in several scientific research areas:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-5-dinitroacetophenone involves its interaction with nucleophiles due to the presence of the electron-withdrawing nitro groups and the bromine atom. These interactions can lead to the formation of various derivatives through substitution reactions. The compound can also interact with biological molecules, potentially affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-nitroacetophenone
- 2-Bromo-4-nitroacetophenone
- 3,5-Dinitroacetophenone
- 2-Bromo-4-methoxyacetophenone
Uniqueness
2-Bromo-3-5-dinitroacetophenone is unique due to the presence of both bromine and two nitro groups on the phenyl ring.
Propiedades
Fórmula molecular |
C8H5BrN2O5 |
|---|---|
Peso molecular |
289.04 g/mol |
Nombre IUPAC |
2-bromo-1-(3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrN2O5/c9-4-8(12)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H,4H2 |
Clave InChI |
FFZHWJYFQXTHCI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)



